Dioctyl maleate

Description

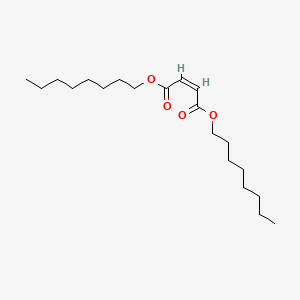

Structure

2D Structure

Properties

IUPAC Name |

dioctyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWTZAGVNBPXHU-NXVVXOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027508 | |

| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2915-53-9 | |

| Record name | Di-n-octyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD88G8439L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dioctyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl maleate (DOM) is an organic compound belonging to the diester class. It is a versatile chemical intermediate with significant applications across various industries, including polymers, coatings, adhesives, and cosmetics.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its synthesis, and its primary applications, with a focus on data relevant to research and development professionals.

Chemical and Physical Properties

This compound is a clear, virtually colorless to pale yellow liquid with a characteristic mild, ester-like odor.[4][5] It is classified as a fatty alcohol ester.[5] The properties of this compound can vary slightly depending on the specific isomer of the octyl group (e.g., n-octyl vs. 2-ethylhexyl). This guide focuses on the commonly referenced properties.

Table 1: General Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | This compound | [6] |

| Synonyms | Di-n-octyl maleate, DOM, Bis(2-ethylhexyl) maleate | [7] |

| CAS Number | 2915-53-9 (for di-n-octyl maleate), 142-16-5 (for bis(2-ethylhexyl) maleate) | [7] |

| Molecular Formula | C₂₀H₃₆O₄ | [7][8] |

| Molecular Weight | 340.50 g/mol | [9] |

| EC Number | 220-835-6 |

Table 2: Physical Properties of this compound

| Property | Value | References |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Odor | Slight, ester-like | [10] |

| Boiling Point | 156°C at 9 mbar; 164°C at 10 mbar; 220-240°C at 10 mmHg; ~417°C at 760 mmHg | [4][7][10] |

| Melting Point | -60°C | [7][10] |

| Density | 0.94 g/cm³ at 20°C; 0.944 g/cm³ | [7] |

| Flash Point | 185°C; >175°C (Cleveland open cup) | [7][10][11] |

| Ignition Temperature | 260°C | |

| Solubility | Insoluble in water; Soluble in alcohol and many organic solvents like methanol, ethanol, acetone, diethyl ether. | [6][12] |

| Viscosity | 8.29 mPa·s at 20°C; ~17 cps at 25°C | [10][13] |

| Refractive Index | ~1.45 at 20°C; 1.455 at 20°C | [7][13] |

| Partition Coefficient (log Pow) | 7.24 | [10] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of maleic acid or its anhydride with an appropriate octanol (e.g., n-octanol or 2-ethylhexanol).[4] This reaction is typically catalyzed by an acid.[4]

Experimental Protocol: Esterification of Maleic Anhydride with Octanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Maleic anhydride

-

Octanol (e.g., 2-ethylhexanol)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15)[4][14]

-

Inert solvent (optional, e.g., toluene to aid in water removal by azeotropic distillation)

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A reaction flask is equipped with a stirrer, a thermometer, a condenser, and a Dean-Stark trap (if using an azeotropic solvent).

-

Charging Reactants: Maleic anhydride and a molar excess of octanol are charged into the reaction flask. The acid catalyst is then added.

-

Esterification: The reaction mixture is heated with stirring. The reaction temperature is maintained to facilitate the esterification and the removal of water, which is a byproduct of the reaction. The progress of the reaction can be monitored by measuring the acid value of the mixture.

-

Neutralization and Washing: Once the reaction is complete (indicated by a low and stable acid value), the mixture is cooled. The excess acid catalyst is neutralized with a suitable base, such as a sodium carbonate solution.[15] The organic layer is then washed with water to remove any remaining salts and impurities.[15]

-

Drying and Purification: The organic layer is separated and dried over a drying agent like anhydrous sodium sulfate.[15] The crude this compound is then purified by vacuum distillation to remove excess alcohol and other volatile impurities.[16]

-

Characterization: The final product is characterized by techniques such as Gas Chromatography (GC) to determine its purity and Infrared (IR) spectroscopy to confirm the presence of the ester functional group.

Chemical Reactivity and Applications

This compound's chemical reactivity is centered around its carbon-carbon double bond and ester functional groups. It can undergo addition reactions, such as hydrogenation and Diels-Alder reactions.[6] Under the influence of heat and in the presence of acids or bases, it can isomerize to the corresponding fumarate.[6]

Its primary application is as a plasticizer and a co-monomer in polymerization reactions.[5]

-

Plasticizer: this compound is used to increase the flexibility and elasticity of polymers, particularly PVC.[5] It is considered a phthalate-free alternative to traditional plasticizers like DOP (dioctyl phthalate).[17]

-

Co-monomer: It is copolymerized with monomers such as vinyl acetate, vinyl chloride, and acrylates to produce a variety of materials. These copolymers are used in the manufacturing of:

-

Organic Synthesis: It serves as an intermediate in the synthesis of succinic acid derivatives.[5][6]

-

Cosmetics: It functions as an emollient and skin-conditioning agent in various cosmetic products.[2]

Safety and Handling

This compound is considered to have low acute toxicity.[4] However, it may cause mild skin and eye irritation.[4][10] Prolonged or repeated exposure may cause damage to organs.[10] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Store in a cool, dry place away from sources of ignition and strong oxidizing agents.[10][11] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. Maleates – Nayakem [nayakem.com]

- 3. nbinno.com [nbinno.com]

- 4. solechem.eu [solechem.eu]

- 5. nbinno.com [nbinno.com]

- 6. This compound | DOM | Celanese [celanese.com]

- 7. This compound Supplier | 142-16-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 8. This compound | 2915-53-9 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 11. makingcosmetics.com [makingcosmetics.com]

- 12. parchem.com [parchem.com]

- 13. This compound [yeeyoung.co.kr]

- 14. sid.ir [sid.ir]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. jinjiachem.com [jinjiachem.com]

- 17. DI OCTYL MALEATE | Prakash Chemicals International [pciplindia.com]

Dioctyl maleate CAS number and IUPAC name

An In-depth Technical Guide to Dioctyl Maleate

Abstract

This compound (DOM) is a versatile organic compound with significant applications across various industrial and research sectors. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in drug development. This document includes a detailed summary of its quantitative data, a representative experimental protocol for its synthesis, and a visualization of its synthesis workflow.

Chemical Identity

This compound is the diester of maleic acid and octanol. Its specific identifiers are crucial for accurate documentation and research.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear, colorless to pale yellow liquid with a characteristic ester-like odor.[1][8] It is miscible with many organic solvents such as methanol, ethanol, and toluene, but it is insoluble in water.[8][9]

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [1][8] |

| Odor | Ester-like | [1][8] |

| Boiling Point | 417.9°C at 760 mmHg | [1] |

| Flash Point | 195.5°C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

| Purity | ≥97% | [5] |

Synthesis of this compound

This compound is typically synthesized through the esterification of maleic anhydride with octanol. A variety of catalysts can be used for this reaction, including homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as Amberlyst-15.[10][11] The use of heterogeneous catalysts is advantageous as it simplifies the purification process.[10]

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Maleic anhydride

-

2-Ethylhexanol

-

Concentrated sulfuric acid (catalyst)

-

Inert solvent (e.g., toluene)

-

Sodium carbonate solution (for neutralization)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, combine maleic anhydride and 2-ethylhexanol in a suitable molar ratio, dissolved in an inert solvent like toluene.[11]

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the esterification reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound product.

-

The crude product can be further purified by vacuum distillation if necessary.

Applications in Research and Drug Development

This compound has several applications relevant to the scientific and pharmaceutical fields.

-

Plasticizer : It is used as a plasticizer to enhance the flexibility and elasticity of polymers and resins, which can be valuable in the formulation of various drug delivery systems.[7][12]

-

Co-monomer : DOM can be copolymerized with monomers like vinyl acetate and acrylates to produce polymers with specific properties for use in adhesives, coatings, and films.[8][12]

-

Chemical Intermediate : It serves as a crucial intermediate in the synthesis of other organic compounds.[8] A significant application is in the production of the surfactant sodium dioctyl sulfosuccinate, which is used as a wetting agent.[9]

-

Pharmaceutical Formulations : In the pharmaceutical industry, this compound is used in the formulation of tablets and transdermal drug delivery systems.[7][9]

-

Cosmetics and Personal Care : It also finds use as an emollient and skin-conditioning agent in various cosmetic and personal care products.[1][9]

Toxicology and Safety

This compound is considered to have low toxicity.[1] However, it is recommended to handle it with appropriate personal protective equipment, such as gloves and safety goggles, to prevent skin and eye contact.[1][13] In case of exposure, the affected area should be washed with water.[1] Prolonged exposure if swallowed may cause harm.[14] It is also noted to be toxic to aquatic life with long-lasting effects.[14]

Workflow and Pathway Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Application in Polymer Synthesis

Caption: Use of DOM in copolymer synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2915-53-9 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Di-n-octyl maleate | C20H36O4 | CID 6433353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 2915-53-9 [thegoodscentscompany.com]

- 7. This compound (142-16-5) at Nordmann - nordmann.global [nordmann.global]

- 8. This compound | DOM | Celanese [celanese.com]

- 9. knowledge-sourcing.com [knowledge-sourcing.com]

- 10. sid.ir [sid.ir]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. makingcosmetics.com [makingcosmetics.com]

- 14. safety365.sevron.co.uk [safety365.sevron.co.uk]

A Comprehensive Technical Guide to the Synthesis of Dioctyl Maleate from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of dioctyl maleate (DOM) from maleic anhydride. It covers the fundamental reaction, catalytic strategies, detailed experimental protocols, and purification methods. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, where DOM is a key intermediate.

Introduction

This compound (DOM) is a versatile organic compound with the chemical formula C₂₀H₃₆O₄. It is a colorless, transparent liquid with an ester-like odor, soluble in most organic solvents but insoluble in water.[1] DOM serves as a crucial intermediate in the production of various chemicals, most notably dioctyl sodium sulfosuccinate (DOSS), a widely used surfactant, emulsifier, and active pharmaceutical ingredient.[2] Additionally, DOM is utilized as a plasticizer, a co-monomer in polymerization reactions for adhesives and coatings, and an emollient in cosmetic and pharmaceutical formulations.[3][4]

The synthesis of DOM is primarily achieved through the esterification of maleic anhydride with an octanol, typically 2-ethylhexanol. This process is catalyzed by an acid to achieve high conversion rates and yields. This guide will explore the various facets of this synthesis in detail.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and octanol is a two-step esterification reaction.

Step 1: Monoesterification In the first step, one molecule of octanol reacts with maleic anhydride to form a monoester, mono-octyl maleate. This reaction is typically fast and involves the opening of the anhydride ring.

Step 2: Diesterification The second step involves the esterification of the carboxylic acid group of the monoester with a second molecule of octanol to form the diester, this compound, and a molecule of water. This step is generally slower and reversible, thus requiring a catalyst and often the removal of water to drive the reaction to completion.[5]

The overall reaction can be represented as follows:

C₄H₂O₃ (Maleic Anhydride) + 2 C₈H₁₈O (Octanol) → C₂₀H₃₆O₄ (this compound) + H₂O

The reaction kinetics are influenced by several factors including temperature, catalyst type and concentration, and the molar ratio of reactants. Studies have shown that the esterification of maleic anhydride can follow different kinetic models depending on the catalyst used. For instance, with an acid ion exchange resin, the reaction is observed to be first order with respect to the acid and zero order with respect to the alcohol.[6]

Catalytic Strategies for this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rate, yield, and environmental impact. While traditional methods employed homogeneous catalysts like concentrated sulfuric acid, modern approaches favor heterogeneous and more environmentally benign catalysts.[3]

Homogeneous Catalysts

-

p-Toluenesulfonic Acid (p-TSA): A commonly used strong organic acid catalyst that provides good yields.[3]

-

Sulfuric Acid (H₂SO₄): A traditional and effective catalyst, but its use is associated with corrosion, side reactions, and environmental concerns due to the generation of acidic waste.[3]

Heterogeneous Catalysts

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact.

-

Solid Acid Catalysts:

-

Metal Salts:

-

Ferric Sulfate (Fe₂(SO₄)₃): An inexpensive and recyclable Lewis acid catalyst with high catalytic activity.[3]

-

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various reported methods for the synthesis of this compound.

| Catalyst | Molar Ratio (Alcohol:Anhydride) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| p-Toluenesulfonic Acid | - | 1.8 kg for 180 kg maleic anhydride | ~140 | 1-2 (esterification) | - | - | [3] |

| Ferric Sulfate | 3.0:1 | 6% of anhydride mass | Reflux | 1 | 99.1 | 85.7 | [3] |

| Alumina | 3.0:1 | 4% of alcohol mass | Reflux | 1 | 99.5 | 8.1 | [3] |

| Niobic Acid | 3:1 | 5 g per mole of anhydride | Reflux | 1 | 99.3 | - | [3] |

| Amberlyst-15 | 2:1 (2-ethylhexanol:maleic anhydride) | 1 mol% | Toluene reflux | - | - | - | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Synthesis using p-Toluenesulfonic Acid

Materials:

-

Maleic Anhydride

-

Isooctyl alcohol (2-ethylhexanol)

-

p-Toluenesulfonic acid

-

29.5% Sodium hydroxide solution

Procedure:

-

Charge a reaction kettle with 510 kg of isooctyl alcohol, 180 kg of maleic anhydride, and 1.8 kg of p-toluenesulfonic acid.[3]

-

Stir the mixture and heat to melt the reactants.

-

Raise the temperature to approximately 140°C over 1 to 2 hours to initiate esterification.[3]

-

Maintain the temperature and continue the reaction until all water is removed, which can be monitored using a water separator.

-

Once the reaction is complete, cool the mixture to below 80°C.[3]

-

Neutralize the catalyst by gradually adding a 29.5% sodium hydroxide solution while stirring until a pH of 7 to 8 is reached.[3]

-

Wash the mixture with water.

-

Purify the product by distillation under reduced pressure.

-

Filter the final product to obtain this compound.[3]

Synthesis using Ferric Sulfate

Materials:

-

Maleic anhydride

-

2-ethylhexanol

-

Ferric sulfate

-

5% Na₂CO₃ solution

-

Saturated brine solution

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and water separator, add maleic anhydride and 2-ethylhexanol in a molar ratio of 1:3.

-

Add ferric sulfate as a catalyst, with the amount being 6% of the mass of the maleic anhydride.[3]

-

Heat the mixture to reflux and maintain the reaction for 1 hour.[3]

-

After the reaction, filter to recover the catalyst.

-

Wash the filtrate with a 5% Na₂CO₃ solution and then with a saturated brine solution.[3]

-

Recover the excess isooctyl alcohol by evaporation under reduced pressure.

-

Collect the this compound fraction at (200℃~205℃)/0.67 kPa.[3]

Visualization of Workflow and Logical Relationships

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

While this compound itself is primarily an industrial chemical, its major derivative, dioctyl sodium sulfosuccinate (DOSS), has significant biological effects and is used as a pharmaceutical agent. DOSS has been shown to act as an endocrine disruptor, particularly affecting thyroid hormone signaling.[7]

Thyroid hormones are crucial for regulating development, metabolism, and other physiological processes in vertebrates. They exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. DOSS has been found to disrupt the expression of genes that are responsive to thyroid hormones.[7]

Disruption of Thyroid Hormone Signaling by DOSS

The following diagram illustrates the potential mechanism by which DOSS disrupts the thyroid hormone signaling pathway.

References

- 1. guidechem.com [guidechem.com]

- 2. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]

- 3. This compound (142-16-5) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound (DOM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 5. The impact of maternally derived dioxins on embryonic development and hepatic AHR signaling in a long-lived apex predator. | Semantic Scholar [semanticscholar.org]

- 6. Maleic acid - Wikipedia [en.wikipedia.org]

- 7. Dioctyl Sodium Sulfosuccinate as a Potential Endocrine Disruptor of Thyroid Hormone Activity in American bullfrog, Rana (Lithobates) catesbeiana, Tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dioctyl Maleate as a Non-Phthalate Plasticizer

Introduction

This compound (DOM) is a non-phthalate plasticizer increasingly utilized as a safer alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP).[1] Plasticizers are essential additives that impart flexibility, durability, and workability to polymeric materials, particularly Polyvinyl Chloride (PVC).[2][3] Concerns over the endocrine-disrupting effects and other toxicities associated with phthalates have driven the demand for high-performance, safer alternatives in a variety of applications, including medical devices, food packaging, and consumer goods.[1]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, performance characteristics in comparison to phthalates, and toxicological profile. Detailed experimental protocols for key performance evaluations are also included to assist researchers in their assessment of this and other alternative plasticizers.

Physicochemical Properties of this compound

This compound is the diester of maleic acid and 2-ethylhexanol or n-octanol. It is a clear, colorless to pale yellow liquid with a characteristic ester-like odor.[4][5] Its primary function in polymers is to increase flexibility and elasticity.[4][6]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₆O₄ | [6] |

| Molecular Weight | 340.50 g/mol | [6] |

| CAS Number | 2915-53-9 (Di-n-octyl maleate) | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Odor | Ester-like | [4][5] |

| Solubility | Insoluble in water; soluble in most organic solvents | [4][5] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of maleic anhydride with an eight-carbon alcohol, such as 2-ethylhexanol or n-octanol. The reaction is generally catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Performance as a Plasticizer in PVC

The performance of a plasticizer is evaluated based on its ability to impart desired mechanical properties to the polymer matrix. Key parameters include tensile strength, elongation at break, and hardness. While direct, publicly available quantitative data for PVC plasticized specifically with this compound is limited, the following table provides a comparison based on data for closely related maleate diesters and common phthalate plasticizers.[7] It is important to note that the values for maleate plasticizers are estimations and should be experimentally verified.[7]

| Plasticizer Type | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| This compound (DOM) (estimated) | ~18 - 22 | ~350 - 400 | ~80 - 85 |

| Di(2-ethylhexyl) phthalate (DEHP/DOP) | 15.7 - 26.93 | 252 - 455 | 80 - 99 |

| Diisononyl phthalate (DINP) | ~16 - 20 | ~380 - 430 | ~78 - 83 |

| Dioctyl terephthalate (DOTP) | ~20 - 25 | ~350 - 400 | ~85 - 90 |

Note: The values for this compound are estimations based on documented trends for maleate diesters with shorter alkyl chains.[7] The range for DEHP/DOP reflects variations in formulation and testing conditions.[8][9][10][11]

Experimental Protocols

To ensure the reproducibility and comparability of plasticizer performance data, standardized experimental protocols are crucial.

Sample Preparation for Mechanical Testing

A standardized workflow is essential for preparing plasticized PVC samples for mechanical testing.

Tensile Strength and Elongation at Break (ASTM D638)

This test method determines the force required to break a plastic sample and the extent to which it stretches or elongates to that breaking point.[7]

-

Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

-

Test Specimen: Dumbbell-shaped coupon (Type IV is common for flexible plastics), prepared as described above.[7]

-

Procedure:

-

Measure the thickness and width of the gauge section of the conditioned specimen.

-

Set the grip separation and test speed (e.g., 500 mm/min for non-rigid plastics).[7]

-

Securely place the specimen in the grips of the UTM.

-

Attach an extensometer to the specimen for precise strain measurement.

-

Initiate the test, pulling the specimen at a constant speed until it fractures.

-

Record the maximum tensile force and the elongation at the point of rupture.

-

-

Calculations:

Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of plastics and elastomers using a durometer.[7]

-

Apparatus: Shore A durometer.

-

Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm. Specimens can be stacked to achieve the required thickness.[7]

-

Procedure:

-

Place the conditioned specimen on a hard, flat surface.

-

Press the durometer's indenter firmly and quickly onto the specimen, ensuring the presser foot is parallel to the surface.

-

Take the reading within 1 second of firm contact.

-

Perform at least five measurements at different locations on the specimen (at least 12 mm apart) and average the results.[7]

-

Toxicological Profile and Potential Signaling Pathways

This compound is considered a safer alternative to phthalate plasticizers, which are known endocrine disruptors.[1] However, like all chemical compounds, it is not devoid of potential biological activity. Studies on maleate and fumarate derivatives have indicated potential for cellular toxicity in testicular germ and somatic cells in vitro.[10]

A plausible mechanism of action for some maleate compounds involves the modulation of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). For instance, dibutyltin maleate has been shown to act as a partial agonist of PPARγ.[12] PPARs are ligand-activated transcription factors that play a crucial role in lipid metabolism, inflammation, and cellular differentiation. Their activation by xenobiotics can lead to a cascade of downstream effects.

It is important to note that this represents a potential pathway, and further research is needed to fully elucidate the specific molecular interactions of this compound and its metabolites in biological systems.

Conclusion

This compound presents a viable alternative to traditional phthalate plasticizers, offering good performance characteristics for flexibilizing PVC and other polymers. Its use as a co-monomer in various polymerization processes further highlights its versatility.[4][6] While direct comparative data on its mechanical performance in PVC is not extensively available in public literature, estimations based on related compounds suggest it is a competent plasticizer. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies. From a toxicological perspective, while this compound is considered a safer alternative to phthalates, the potential for interaction with nuclear receptor signaling pathways warrants further investigation, particularly for applications in sensitive products such as medical devices and food contact materials. As the demand for safer materials continues to grow, a thorough understanding of the properties and biological effects of non-phthalate plasticizers like this compound is essential for informed material selection and product development.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for comprehensive safety data sheets or regulatory guidance. All experimental work should be conducted in accordance with established safety protocols.

References

- 1. habitablefuture.org [habitablefuture.org]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride Material [mdpi.com]

- 5. This compound | DOM | Celanese [celanese.com]

- 6. Effect of diethyl maleate induced oxidative stress on male reproductive activity in mice: redox active enzymes and transcription factors expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. opastpublishers.com [opastpublishers.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. bastone-plastics.com [bastone-plastics.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

Dioctyl Maleate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dioctyl maleate (DOM) in various organic solvents. This information is critical for researchers and professionals in drug development and formulation, where DOM is utilized as a versatile intermediate and plasticizer. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a relevant synthesis workflow.

Executive Summary

This compound is a clear, colorless to pale yellow liquid with an ester-like odor. It is widely recognized for its miscibility with a range of organic solvents, a property that underpins its utility in numerous applications, including polymer synthesis, coatings, and as a chemical intermediate.[1][2] Conversely, it exhibits poor solubility in water and aliphatic hydrocarbons.[1] This guide synthesizes available data to provide a practical reference for laboratory and industrial applications.

Solubility of this compound

The solubility of this compound is a key physical property influencing its application in various chemical processes. While precise quantitative data is not extensively available in public literature, a qualitative and estimated understanding has been established through various sources.

Qualitative Solubility

This compound is generally described as miscible with many common organic solvents. Miscibility implies that the substances will mix in all proportions, forming a homogeneous solution.

Data on Solubility in Organic Solvents

The following table summarizes the known solubility characteristics of this compound in a selection of organic solvents. The term "miscible" is used where specific quantitative data is unavailable but is widely reported in technical literature.

| Solvent | Chemical Class | Qualitative Solubility |

| Methanol | Alcohol | Miscible[1] |

| Ethanol | Alcohol | Soluble / Miscible[1][2][3] |

| Acetone | Ketone | Soluble / Miscible[1][2] |

| Diethyl Ether | Ether | Miscible[1] |

| N,N-Dimethylformamide | Amide | Miscible[1] |

| Toluene | Aromatic Hydrocarbon | Miscible[1] |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Alkane | Insoluble / Not Miscible[1] |

| Water | - | Insoluble[2][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from general principles of solubility testing, such as those outlined in OECD Guideline 105 for water solubility and other standard laboratory practices.[4][5][6][7][8]

Objective

To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Volumetric flasks and pipettes (calibrated)

-

Syringe filters (chemically compatible with the solvent and solute)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Vials for sample collection and analysis

-

Centrifuge (optional)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The excess is crucial to ensure that saturation is reached.

-

Agitate the mixture using the isothermal shaker bath or magnetic stirrer at a constant temperature (e.g., 25 ± 0.5 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient period (e.g., 24 hours) to allow for the separation of the undissolved this compound.

-

Alternatively, the mixture can be centrifuged to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully extract a known volume of the clear, supernatant liquid phase using a pipette.

-

Filter the collected sample through a syringe filter that is compatible with the solvent to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the measured concentration of the diluted sample.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining this compound solubility.

Application in Synthesis: Workflow for Sodium Dioctyl Sulfosuccinate

This compound is a key intermediate in the synthesis of various commercially important chemicals. One such example is the production of sodium dioctyl sulfosuccinate, a widely used surfactant. The synthesis involves a two-step process: the esterification of maleic anhydride with 2-ethylhexanol to form this compound, followed by sulfonation.

Synthesis Pathway Diagram

Caption: Synthesis of Sodium Dioctyl Sulfosuccinate from this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in a range of organic solvents, which is crucial for its effective use in research and industrial applications. While quantitative data remains sparse in the public domain, the qualitative data and the detailed experimental protocol provided herein offer a robust framework for scientists and drug development professionals. The included synthesis workflow for sodium dioctyl sulfosuccinate further illustrates the practical relevance of this compound as a chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Dioctyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of dioctyl maleate. It includes detailed experimental protocols for its synthesis and characterization, along with tabulated quantitative data for easy reference.

Introduction

This compound (DOM) is an organic compound, specifically the diester of maleic acid and octanol. The term "dioctyl" can refer to various eight-carbon isomers, most commonly 2-ethylhexyl alcohol. Therefore, the most prevalent form of this compound is more precisely named bis(2-ethylhexyl) maleate. It is a colorless liquid with a mild ester-like odor, extensively used as a plasticizer, emollient, and a co-monomer in polymerization reactions. Its molecular structure and properties are crucial for its application in various industries, including plastics, coatings, and cosmetics.

Molecular Formula and IUPAC Name

The general molecular formula for this compound is C20H36O4.[1] The IUPAC name for the most common isomer is bis(2-ethylhexyl) (2Z)-but-2-enedioate . The '(2Z)' designation indicates the cis configuration of the substituents around the carbon-carbon double bond, a characteristic feature of maleates.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Molecular Formula | C20H36O4 |

| Molar Mass | 340.50 g/mol |

| IUPAC Name | bis(2-ethylhexyl) (2Z)-but-2-enedioate |

| Common Synonyms | This compound (DOM), Di(2-ethylhexyl) maleate (DEHM) |

| CAS Number | 142-16-5 (for bis(2-ethylhexyl) maleate) |

Molecular Structure

This compound consists of a central maleate group, which is a four-carbon backbone with a cis-alkene and two ester functionalities. Each ester group is attached to an octyl chain. In the case of bis(2-ethylhexyl) maleate, these are branched 2-ethylhexyl chains.

Caption: Molecular structure of bis(2-ethylhexyl) maleate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Odor | Mild, ester-like[2] |

| Specific Gravity @ 20°C | ~0.94 g/mL[2] |

| Boiling Range | 229-239 °C[2] |

| Melting Point | -20 °C[2] |

| Flash Point (COC) | 160 °C[2] |

| Refractive Index @ 20°C | ~1.45[2] |

| Viscosity @ 25°C | ~17 cps[2] |

| Solubility in water @ 20°C | <1 g/L[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. Below are the expected spectroscopic data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| =CH | ~6.2-6.3 | s |

| -O-CH₂- | ~4.1-4.2 | d |

| -CH(CH₂)- | ~1.6-1.7 | m |

| -(CH₂)₄- | ~1.2-1.5 | m |

| -CH₃ | ~0.8-1.0 | t |

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Assignment | Chemical Shift (δ) ppm |

| C=O | ~165 |

| =CH | ~130 |

| -O-CH₂- | ~67 |

| -CH(CH₂)- | ~39 |

| -CH₂- (chain) | ~23-30 |

| -CH₃ | ~11-14 |

Table 5: Key FTIR Absorption Frequencies (Neat)

| Assignment | Absorption Frequency (cm⁻¹) |

| C-H stretch (alkane) | 2850-2970 |

| C=O stretch (ester) | ~1730 |

| C=C stretch (alkene) | ~1645 |

| C-O stretch (ester) | 1150-1250 |

| =C-H bend (cis) | ~870 |

Table 6: Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Possible Fragment |

| 340 | [M]⁺ (Molecular Ion) |

| 227 | [M - C₈H₁₇]⁺ |

| 113 | [C₈H₁₇]⁺ |

| 57 | [C₄H₉]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of maleic anhydride with the corresponding octanol in the presence of an acid catalyst.[3]

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Maleic anhydride, a slight excess of 2-ethylhexanol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are charged into a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap.

-

Esterification: The mixture is heated to reflux with continuous stirring. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess acid catalyst is neutralized with a weak base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine to remove any remaining impurities.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate) and filtered. The excess 2-ethylhexanol is removed by vacuum distillation. The final product, this compound, is obtained as a clear liquid.

Characterization Protocols

Sample Preparation:

-

Approximately 10-20 mg of the liquid this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5]

-

The solution is gently mixed to ensure homogeneity.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Sample Preparation:

-

As this compound is a liquid, a neat sample can be analyzed.[6]

-

A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The sample-loaded salt plates are placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate). The concentration is typically in the range of 10-100 ppm.

Data Acquisition:

-

GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of the components.

-

MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-500).

Conclusion

This technical guide has provided a detailed examination of the molecular structure and formula of this compound, with a focus on the common bis(2-ethylhexyl) isomer. The tabulated physicochemical and spectroscopic data offer a valuable resource for its identification and characterization. The outlined experimental protocols for synthesis and analysis provide a practical framework for researchers and professionals working with this versatile compound. A thorough understanding of these fundamental aspects is essential for the effective application of this compound in various scientific and industrial fields.

References

Dioctyl Maleate: A Comprehensive Health and Safety Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a detailed overview of the health and safety considerations for dioctyl maleate, a compound used in various industrial applications. The information is curated for researchers, scientists, and professionals in drug development who may handle or consider this substance in their work. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, and outlines the likely experimental protocols based on internationally recognized guidelines.

Toxicological Profile

This compound has undergone a range of toxicological assessments to determine its potential hazards to human health. The primary concerns are related to its potential for organ damage upon prolonged exposure, while it demonstrates low acute toxicity and is generally not found to be a skin or eye irritant, mutagen, or carcinogen.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes of exposure. The median lethal dose (LD50) values indicate a low order of acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | >2,000 mg/kg bw | [1] |

| Acute Dermal LD50 | Rabbit | Dermal | 14,000 mg/kg bw | [1] |

Irritation and Sensitization

Studies on skin and eye irritation have shown that this compound is not a significant irritant.[1] However, some sources suggest it may cause mild skin and eye irritation.[2]

-

Skin Irritation: In studies conducted on rabbits, this compound was found to be non-irritating to the skin.[1][2]

-

Eye Irritation: Similarly, it is reported as not irritating to the eyes.[1][2]

Repeated Dose Toxicity

Prolonged or repeated exposure to this compound may cause damage to organs.[1][2][3] Specifically, chronic effects noted include chronic nephropathy (kidney failure) and mineralization in the kidneys.[2] Ingestion is a route of concern for these long-term effects.[2]

Mutagenicity

In vitro genetic toxicity studies have been conducted to assess the mutagenic potential of this compound. A chromosome aberration test yielded a negative result, suggesting that this compound does not cause structural chromosome damage in the tested cells.[2]

Carcinogenicity

There is currently no available data on the carcinogenicity of this compound.[2][3]

Reproductive Toxicity

A No-Observed-Adverse-Effect Level (NOAEL) for fertility in a reproductive toxicity study has been established.

| Endpoint | Species | Route | Value | Reference |

| Reproductive Toxicity (Fertility) - NOAEL | Rat | Oral | 1000 mg/kg | [2] |

Experimental Protocols

The toxicological data for this compound are based on studies likely conducted in accordance with internationally accepted methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following sections describe the probable experimental protocols for the key endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (Likely based on OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[4]

-

Test System: Typically, young adult rats of a single sex (usually females) are used.[4]

-

Procedure: The test substance is administered orally in a stepwise manner to groups of three animals at predefined dose levels (e.g., 5, 50, 300, and 2000 mg/kg).[4] The outcome of each step (mortality or survival) determines the next dose level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[5]

-

Endpoint: The result allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels.[4]

Acute Dermal Toxicity (Likely based on OECD Guideline 402)

This study assesses the adverse effects of a single dermal exposure to a substance.[6]

-

Test System: Adult rats, rabbits, or guinea pigs are typically used.[7]

-

Procedure: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.[8]

-

Observation: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded weekly.[8]

-

Endpoint: The dermal LD50 is determined, which is the statistically estimated dose that would be lethal to 50% of the animals.[8]

Skin Irritation/Corrosion (Likely based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[9]

-

Test System: Healthy young adult albino rabbits are the preferred species.[9]

-

Procedure: A small amount (0.5 ml or 0.5 g) of the test substance is applied to a small area of shaved skin and covered with a gauze patch. The exposure period is typically 4 hours.[9][10]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9]

-

Endpoint: The reactions are scored, and the substance is classified based on the severity and reversibility of the skin reactions.[9]

Eye Irritation/Corrosion (Likely based on OECD Guideline 405)

This study assesses the potential of a substance to produce irritation or damage to the eye.[1]

-

Test System: Healthy young adult albino rabbits are used.[11]

-

Procedure: A single dose of the test substance (0.1 ml of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[1]

-

Endpoint: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the eye lesions.[11]

In Vitro Mammalian Chromosomal Aberration Test (Likely based on OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[2]

-

Test System: Cultures of established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[12]

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance, both with and without an external metabolic activation system (S9 mix).[12] The cells are treated with a metaphase-arresting substance (e.g., colcemid) to collect cells in the metaphase stage of cell division.

-

Observation: Metaphase cells are harvested, stained, and analyzed microscopically for the presence of chromosomal aberrations.[13]

-

Endpoint: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[14]

Reproductive Toxicity Study (Likely based on OECD Guideline 414 - Prenatal Developmental Toxicity Study)

This study provides information on the effects of repeated exposure to a substance on pregnant females and the developing embryo and fetus.[15]

-

Test System: The rat is the preferred rodent species, and the rabbit is the preferred non-rodent species.[16]

-

Procedure: The test substance is administered to pregnant females, typically from the time of implantation to the day before Caesarean section. At least three dose levels and a control group are used.[17]

-

Observation: Maternal animals are observed for clinical signs of toxicity and body weight changes. Fetuses are examined for external, visceral, and skeletal abnormalities.[15]

-

Endpoint: The study determines the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[16]

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical substance like this compound, based on the toxicological endpoints discussed.

Conclusion

This compound exhibits low acute toxicity via oral and dermal routes. It is not considered to be a skin or eye irritant, nor is it mutagenic in the assays conducted. However, there is a potential for kidney damage with prolonged or repeated exposure. The established NOAEL for reproductive toxicity provides a benchmark for risk assessment. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment, especially in scenarios with potential for repeated or long-term exposure. Further studies would be beneficial to elucidate the mechanism of the observed kidney effects and to assess its carcinogenic potential. This guide serves as a foundational resource, and it is recommended to consult the primary literature and Safety Data Sheets for the most current and detailed information.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. nib.si [nib.si]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. oecd.org [oecd.org]

- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 15. oecd.org [oecd.org]

- 16. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Dioctyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl maleate (DOM), a diester of maleic acid, sees wide application as a plasticizer, emollient, and co-monomer in the production of various polymers, including those used in coatings, adhesives, and personal care products.[1][2][3] Its prevalence in numerous industrial and consumer products necessitates a thorough understanding of its environmental fate and biodegradability to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence and degradation pathways of this compound, intended for researchers, scientists, and professionals in drug development who may utilize this compound or similar substances in their formulations.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. Key parameters for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C20H36O4 | [4][5] |

| Molecular Weight | 340.50 g/mol | [4][5] |

| Water Solubility | <1 g/L at 20°C | [6] |

| log K_ow (Octanol-Water Partition Coefficient) | 7.24 | [4] |

| log K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 5.350 (Estimated) | [7] |

The high octanol-water partition coefficient (log K_ow) indicates that this compound is lipophilic and has a tendency to partition into organic matter rather than remaining in the aqueous phase.[4] Consequently, it is expected to have low mobility in soil and to bioaccumulate in organisms. The estimated soil organic carbon-water partitioning coefficient (log K_oc) further supports the expectation of strong adsorption to soil and sediment.[7]

Environmental Fate

The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, atmospheric oxidation, and biodegradation.

Abiotic Degradation

Hydrolysis:

This compound can undergo hydrolysis, breaking down into monooctyl maleate and subsequently maleic acid and octanol.[8] The rate of hydrolysis is dependent on pH and temperature. While specific experimental data on the hydrolysis rate constant for this compound is limited, ester hydrolysis is generally catalyzed by both acids and bases.[9] Under neutral environmental conditions, the hydrolysis of similar long-chain esters is typically a slow process.[9]

Photolysis:

Direct photolysis of this compound in the environment is not expected to be a significant degradation pathway. The molecule does not absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum reaching the Earth's surface.[10] However, indirect photolysis, mediated by photosensitizers present in natural waters, could potentially contribute to its degradation, although specific data for this compound is not currently available.[11]

Atmospheric Oxidation:

Volatilized this compound is expected to react with photochemically produced hydroxyl (•OH) radicals in the atmosphere.[12] The AOPWIN™ (Atmospheric Oxidation Program for Windows) estimation method predicts a rate constant for this reaction, which can be used to estimate the atmospheric half-life of the compound.[13] Given the presence of a double bond and abstractable hydrogen atoms in its structure, the reaction with •OH radicals is likely to be a significant removal process in the atmosphere.[14][15]

Biotic Degradation

Biodegradation is a primary pathway for the environmental removal of this compound. However, its rate and extent are influenced by several factors, including the microbial population present and environmental conditions.

Ready Biodegradability:

Standardized tests, such as the OECD 301B (CO2 Evolution Test), are used to assess the ready biodegradability of chemicals.[7][16][17] In one such study, this compound exhibited only 11 ± 2% biodegradation over 28 days, indicating that it is not readily biodegradable under the stringent conditions of this test.[16] This suggests that in environments with low microbial density or suboptimal conditions, this compound may persist.

Biodegradation in Soil and Water:

Studies have shown that the cis-isomer configuration of maleates makes them less susceptible to microbial degradation compared to their trans-isomers (fumarates) and saturated analogs (succinates).[8] In a biodegradation experiment using the soil bacterium Rhodococcus rhodocrous, this compound showed slow degradation.[8] The primary metabolite identified was monooctyl maleate (MOM), indicating a stepwise hydrolysis of the ester bonds.[8] The accumulation of MOM was observed, suggesting that the degradation of the monoester may be a rate-limiting step.[8]

dot graph Biodegradation_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontcolor="#202124", fontname="Arial"];

DOM [label="this compound"]; MOM [label="Monooctyl Maleate"]; MA [label="Maleic Acid"]; Octanol [label="Octanol"]; CO2_H2O [label="CO2 + H2O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DOM -> MOM [label="Esterase"]; MOM -> MA [label="Esterase"]; MOM -> Octanol [label="Esterase"]; MA -> CO2_H2O [label="Further\nBiodegradation"]; Octanol -> CO2_H2O [label="Further\nBiodegradation"]; } dot Figure 1: Proposed Biodegradation Pathway of this compound.

Experimental Protocols

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This standardized test evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium.[7][16][17]

-

Principle: A defined concentration of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge). The degradation is followed by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum.[7][16]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.

-

Duration: 28 days.

-

Analysis: The evolved CO2 is trapped in a solution of barium or sodium hydroxide and quantified by titration or by using an inorganic carbon analyzer.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.[7]

Biodegradation Study with Rhodococcus rhodocrous

This protocol describes a laboratory experiment to assess the biodegradation of this compound by a specific bacterial strain.[8]

-

Microorganism: Rhodococcus rhodocrous (a common soil bacterium).

-

Culture Medium: A minimal salt medium containing the test substance as the primary carbon source. A co-substrate such as hexadecane can be added to support initial microbial growth.

-

Incubation: Cultures are incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

-

Sampling: Aliquots of the culture are taken at regular intervals.

-

Analysis: The concentrations of this compound and its potential metabolites (e.g., monooctyl maleate) are determined using gas chromatography-mass spectrometry (GC-MS). The samples are typically extracted with an organic solvent (e.g., chloroform or ethyl acetate) prior to analysis.

-

Data Analysis: The degradation rate constant and half-life of this compound are calculated by fitting the concentration data to a first-order kinetic model.

Analytical Methodologies

The accurate quantification of this compound and its degradation products in environmental matrices is crucial for fate and transport studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound and its metabolites.[8][18][19][20]

-

Sample Preparation:

-

Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent such as hexane or dichloromethane, followed by concentration of the extract.[18]

-

Soil/Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances.

-

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.

-

Injector: Split/splitless injection is common.

-

Oven Program: A temperature gradient is used to separate the analytes based on their boiling points.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is standard.

-

Detection: The mass spectrometer can be operated in full-scan mode for identification of unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

-

-

Quantification: An internal standard method is often employed to improve accuracy and precision.

Conclusion

This compound is a lipophilic compound with a high potential for partitioning into organic matter in the environment. While it is not considered readily biodegradable under standard test conditions, it is susceptible to biodegradation by certain microorganisms, albeit at a slow rate. The primary biodegradation pathway involves the stepwise hydrolysis of the ester bonds to form monooctyl maleate and subsequently maleic acid and octanol, which can be further mineralized. Abiotic degradation processes such as hydrolysis and photolysis are not expected to be significant removal pathways in the aquatic environment. Atmospheric oxidation by hydroxyl radicals is likely to be the primary abiotic degradation route for the volatilized fraction of this compound. Further research is needed to obtain more precise experimental data on the rates of these abiotic processes and to better characterize the biodegradation pathways and the microorganisms involved in different environmental compartments. A thorough understanding of these processes is essential for accurately assessing the environmental risks associated with the use of this compound.

References

- 1. synerzine.com [synerzine.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl maleate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. Aqueous photolysis of the organic ultraviolet filter chemical octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. courses.seas.harvard.edu [courses.seas.harvard.edu]

- 13. chm.pops.int [chm.pops.int]

- 14. researchgate.net [researchgate.net]

- 15. acp.copernicus.org [acp.copernicus.org]

- 16. The atmospheric oxidation of CH3OOH by the OH radical: the effect of water vapor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. ecetoc.org [ecetoc.org]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Stability of dioctyl sulfosuccinate (DOSS) towards hydrolysis and photodegradation under simulated solar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Dioctyl Maleate as an Internal Plasticizer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Internal plasticization offers a permanent solution to polymer flexibility by covalently incorporating a plasticizing co-monomer into the polymer backbone. This method overcomes the significant drawback of traditional external plasticizers, which are prone to migration, leading to material embrittlement and potential environmental and health concerns. Dioctyl maleate (DOM) is a versatile co-monomer used to internally plasticize polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (PVAc). Through copolymerization, the bulky and flexible this compound units are integrated into the polymer chain, disrupting chain packing and increasing intermolecular space. This modification permanently lowers the glass transition temperature (Tg), enhances flexibility, and improves the low-temperature performance of the resulting copolymer. This guide details the mechanism of action of this compound as an internal plasticizer, provides representative data on its effects on polymer properties, outlines key experimental protocols for synthesis and characterization, and visualizes the underlying chemical processes and workflows.

Mechanism of Internal Plasticization by this compound

Internal plasticization is achieved by copolymerizing a primary monomer, such as vinyl acetate or vinyl chloride, with a co-monomer that imparts flexibility. This compound serves as an excellent internal plasticizer due to its chemical structure. The maleate group contains a polymerizable double bond, allowing it to participate in free-radical polymerization reactions with other vinyl monomers. The two bulky octyl ester groups are not involved in the polymerization but become pendant groups on the resulting copolymer chain.

The core mechanism of internal plasticization by this compound can be attributed to the following molecular effects:

-

Increased Free Volume: The bulky dioctyl side chains physically separate the polymer backbones, preventing them from packing closely together. This increases the free volume within the polymer matrix, which allows for greater segmental motion of the polymer chains.

-

Reduced Intermolecular Forces: The presence of the large, non-polar octyl groups disrupts the strong intermolecular forces, such as dipole-dipole interactions, that are present between the chains of polar polymers like PVC and PVAc.

-

Lowered Glass Transition Temperature (Tg): The increased free volume and reduced intermolecular forces collectively lower the energy barrier for segmental motion. As a result, the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state (the Tg) is significantly reduced.

Unlike external plasticizers, which are small molecules that can diffuse out of the polymer matrix over time, this compound is permanently locked into the polymer structure through covalent bonds. This results in a stable and durable plasticizing effect that is not susceptible to migration, extraction, or volatilization.[1]

Data Presentation: Effects on Polymer Properties

Table 1: Representative Effect of Internal Plasticizer Content on the Glass Transition Temperature (Tg) of PVC.

| Internal Plasticizer Content (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 | 84 |

| 10 | 62.6 |

| 20 | 53.0 |

| 30 | 42.8 |

| 40 | 41.0 |

Note: Data is representative and based on the effects of various internal plasticizers on PVC.

Table 2: Representative Effect of Internal Plasticizer Content on the Mechanical Properties of PVC.

| Internal Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 41.35 | 40.80 |

| 20 | 30.15 | 75.50 |

| 40 | 25.01 | 90.27 |

Note: Data is representative and based on the effects of various internal plasticizers on PVC.

Experimental Protocols

Emulsion Copolymerization of Vinyl Acetate and this compound